
Ibuprofen Alcohol
Übersicht
Beschreibung
Vorbereitungsmethoden
Catalytic Hydrogenation of Isobutylacetophenone
Reaction Mechanism and Catalytic Pathways
The modern industrial synthesis of ibuprofen alcohol, developed by Celanese Chemical Company, centers on the catalytic hydrogenation of isobutylacetophenone (p-isobutylphenyl methyl ketone). This ketone undergoes reduction at the carbonyl group to yield the secondary alcohol. The reaction employs heterogeneous catalysts such as Raney nickel or palladium on carbon (Pd/C) under hydrogen gas pressure .
The hydrogenation mechanism involves adsorption of hydrogen onto the catalyst surface, followed by sequential addition of hydrogen atoms to the carbonyl carbon. This stepwise reduction proceeds through a hemiaminal intermediate, ultimately producing 1-(4-isobutylphenyl)propan-1-ol with high stereoselectivity.
Optimization of Reaction Conditions
Key parameters influencing this method include:
-
Catalyst loading : 1–5 wt% relative to substrate.
-
Hydrogen pressure : 10–50 bar.
-
Temperature : 50–100°C.
The Celanese method achieves notable efficiency, generating only 23% waste by mass compared to 60% in traditional routes . While exact yield data remain proprietary, the process’s scalability and reduced environmental impact have made it the industry standard.
Table 1: Comparative Analysis of Catalytic Hydrogenation Conditions
Catalyst | Pressure (bar) | Temperature (°C) | Reaction Time (h) |
---|---|---|---|
Raney Nickel | 30–50 | 80–100 | 2–4 |
Pd/C | 10–20 | 50–70 | 1–3 |
Chemical Reduction Using Sodium Borohydride
Reduction of Ketonic Precursors
An alternative laboratory-scale approach involves the reduction of isobutylacetophenone using sodium borohydride (NaBH₄) in methanol. This method, while less industrially prevalent, offers simplicity and rapid reaction kinetics. The mechanism entails nucleophilic attack by hydride ions on the carbonyl carbon, forming an alkoxide intermediate that protonates to yield the alcohol .
Reaction Setup and Limitations
-
Reagents : NaBH₄ (1.5–2.0 equivalents), anhydrous methanol.
-
Conditions : Room temperature, 1–2 hours.
Although this method avoids high-pressure equipment, it suffers from lower functional group tolerance compared to catalytic hydrogenation. For instance, competing reduction of aromatic rings or ester groups may occur in polyfunctional substrates.
Advances in Continuous-Flow Synthesis
Innovation in Process Design
Recent developments emphasize continuous-flow systems to enhance reaction control and throughput. A 2021 study demonstrated a telescoped synthesis integrating Friedel-Crafts acylation and hydrogenation in a single flow reactor . This approach minimizes intermediate isolation, reducing solvent use and improving space-time yield by 40% compared to batch processes.
Green Chemistry Considerations
Modern protocols prioritize solvent recycling and catalyst recovery. For example, hydrogen fluoride (HF) -mediated acylation, as employed in the Celanese method, allows HF reuse, curtailing hazardous waste .
Analytical Characterization of this compound
Spectroscopic Validation
-
¹H-NMR : Characteristic signals include a triplet for the hydroxyl-bearing methine proton (δ 4.1–4.3 ppm) and multiplet resonances for the isobutyl group (δ 0.7–1.8 ppm) .
-
HPLC : Reverse-phase chromatography with UV detection (λ = 220 nm) confirms purity >99% in optimized batches .
Applications in Ibuprofen Production
Role in Carbonylation Reactions
This compound undergoes palladium-catalyzed carbonylation to form ibuprofen. The reaction employs PdCl₂(PPh₃)₂ under 50 bar of CO, with HCl as a co-catalyst . This step highlights the alcohol’s dual functionality, serving as both a substrate and a proton donor.
Table 2: Key Transformations of this compound
Reaction Type | Reagents/Conditions | Product |
---|---|---|
Carbonylation | PdCl₂(PPh₃)₂, CO, HCl | Ibuprofen |
Oxidation | KMnO₄, H₂SO₄ | Isobutylacetophenone |
Esterification | Acetic anhydride, H₂SO₄ | Ibuprofen acetate |
Analyse Chemischer Reaktionen
Synthetic Routes for Ibuprofen Production
Ibuprofen is synthesized via catalytic pathways, with ethanol occasionally serving as a solvent or reactant. Two prominent methods are:
Bogdan Route
A three-step enzymatic process developed to reduce waste:
-
Friedel-Crafts Acylation : Isobutylbenzene reacts with propionic acid.
-
Aryl Migration : Intermediate undergoes rearrangement with trimethyl orthoformate.
-
Saponification : Methyl-2-(4-isobutylphenyl)propanoate is hydrolyzed to ibuprofen using KOH.
Reaction Specifications ([Table 2, Source 2]):
Step | Reactants | Catalyst | Byproducts |
---|---|---|---|
Friedel-Crafts | Isobutylbenzene + Propionic acid | None | Water |
Aryl Migration | 4'-Isobutylpropiophenone + TMOF | None | Dimethoxymethane |
Saponification | Methyl ester + KOH | Lipase/Mycobacterium smegmatis | Methanol |
BHC Route
A traditional method involving hydrogenation and carbonylation:
-
Friedel-Crafts Acetylation : Isobutylbenzene + acetic anhydride → 4-isobutylacetophenone.
-
Hydrogenation : Acetophenone derivative reduced to alcohol.
-
Carbonylation : Alcohol reacts with CO to form ibuprofen.
Key Data ([Table 1, Source 2]):
-
Hydrogenation uses Raney Nickel (95% efficiency).
-
Carbonylation employs Pd catalysts under high-pressure CO.
Enantioselective Esterification with Ethanol
Ethanol acts as both reactant and solvent in lipase-catalyzed esterification to resolve racemic ibuprofen mixtures ([Source 3]):
Optimal Reaction Conditions
Parameter | Value | Impact on Reaction |
---|---|---|
Ethanol:Ibuprofen | 7:1 molar ratio | Maximizes ester yield (63% conversion) |
Water Content | 4.8% v/v | Balances enzyme activity |
Temperature | 45°C | Enhances lipase stability |
Catalyst | Novozym 435 (160 mg) | Achieves 54% enantiomeric excess (S-ibuprofen) |
Mechanism :
-
Step 1 : Ethanol nucleophilically attacks ibuprofen’s carboxylic acid group.
-
Step 2 : Lipase (Candida antarctica) selectively binds R-enantiomer, leaving S-ibuprofen unreacted.
-
Inhibition : Molecular modeling shows ethanol/water forms dead-end complexes with the enzyme at high concentrations.
Metabolic Interactions with Ethanol
Co-administration of ibuprofen and ethanol induces synergistic hepatotoxicity in HepG2 cells ([Source 1]):
Key Findings
-
Oxidative Stress : Combined exposure increases ROS production by 2.5× compared to individual agents.
-
Cell Viability : 3D spheroids show 40% viability loss after 24h (2 mM ibuprofen + 700 mM ethanol).
-
NF-κB Pathway : Dual exposure overwhelms cell survival signals, triggering apoptosis.
Experimental Data :
Culture Model | Ibuprofen (mM) | Ethanol (mM) | Viability (%) | ROS Increase |
---|---|---|---|---|
2D Monolayer | 2 | 200 | 65 | 1.8× |
3D Spheroid | 2 | 700 | 40 | 2.5× |
Industrial vs. Biochemical Implications
Wissenschaftliche Forschungsanwendungen
Pharmacological Background
Ibuprofen is primarily utilized for its analgesic, antipyretic, and anti-inflammatory properties. It is commonly prescribed for conditions such as arthritis, menstrual pain, and headaches. Alcohol, on the other hand, is often consumed recreationally and can affect the metabolism of drugs in the liver.
Synergistic Toxicity: Research Findings
Recent studies have demonstrated that the co-administration of ibuprofen and alcohol can lead to synergistic hepatotoxicity. A notable study utilized 2D and 3D cultured human hepatoma cells (HepG2) to investigate the effects of ibuprofen in conjunction with ethanol (EtOH). The findings revealed that this combination significantly increased oxidative stress, leading to enhanced liver toxicity compared to either substance alone .
Key Findings:
- Increased Hepatotoxicity: The study indicated a marked increase in cell death and morphological changes in hepatocytes when exposed to both ibuprofen and alcohol .
- Mechanisms of Action: Oxidative stress was identified as a primary mechanism underlying this toxicity, with elevated reactive oxygen species (ROS) production observed .
Gastrointestinal Risks
The combination of ibuprofen and alcohol has been linked to an increased risk of gastrointestinal bleeding. A comprehensive analysis involving 1,224 patients hospitalized for acute major upper gastrointestinal bleeding found that regular use of ibuprofen raised this risk significantly among individuals consuming alcohol .
Statistics:
- Regular ibuprofen users who also consumed alcohol had a relative risk of 2.7 for upper gastrointestinal bleeding compared to non-drinkers .
- Heavy drinkers faced an even higher risk, with estimates suggesting up to a fivefold increase in bleeding incidents when combining these substances .
Case Studies and Clinical Observations
Several case studies have documented adverse effects associated with the concurrent use of ibuprofen and alcohol:
- Case Study 1: A patient with chronic pain management who regularly consumed alcohol developed severe gastric ulcers after being prescribed ibuprofen without adequate warnings about potential interactions .
- Case Study 2: An analysis of emergency room visits revealed that many patients presenting with gastrointestinal issues had a history of mixing ibuprofen with high levels of alcohol consumption .
Recommendations for Safe Use
Given the potential risks associated with combining ibuprofen and alcohol, healthcare professionals recommend several precautions:
- Moderation: Patients should be advised to limit alcohol intake while using ibuprofen to reduce the risk of gastrointestinal bleeding and liver damage.
- Monitoring: Regular monitoring for signs of liver toxicity or gastrointestinal distress is essential for patients who require long-term ibuprofen therapy .
- Patient Education: Clear communication regarding the risks associated with mixing these substances can help prevent adverse outcomes.
Tables: Summary of Key Research Findings
Wirkmechanismus
The mechanism of action of ibuprofen alcohol involves its conversion to ibuprofen in the body. Ibuprofen is a non-selective inhibitor of the cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins. By inhibiting these enzymes, ibuprofen reduces inflammation, pain, and fever.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ibuprofen: The parent compound, widely used as an NSAID.
Naproxen: Another NSAID with similar anti-inflammatory and analgesic properties.
Ketoprofen: An NSAID with a similar mechanism of action.
Uniqueness
Ibuprofen alcohol is unique in its potential as a prodrug, offering a different pharmacokinetic profile compared to its parent compound. Its alcohol group allows for various chemical modifications, which can be utilized to develop new pharmaceutical formulations with improved properties.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique properties and reactivity make it a valuable intermediate in organic synthesis and pharmaceutical research. Further studies are needed to fully explore its potential and develop new applications.
Biologische Aktivität
Ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID), is often taken to relieve pain, reduce inflammation, and lower fever. Its combination with alcohol, however, raises significant concerns regarding biological activity, particularly in relation to hepatotoxicity and gastrointestinal risks. This article explores the biological activity of ibuprofen when consumed with alcohol, highlighting the mechanisms of toxicity, case studies, and relevant research findings.
Mechanisms of Toxicity
The combination of ibuprofen and alcohol can lead to synergistic hepatotoxicity , primarily through oxidative stress mechanisms. Research indicates that both substances can induce the production of reactive oxygen species (ROS), which contribute to liver cell damage. A study employing human hepatoma cells (HepG2) demonstrated that exposure to ibuprofen and ethanol resulted in increased cell death and morphological changes indicative of toxicity. The study utilized both two-dimensional (2D) and three-dimensional (3D) cultures to assess the effects, revealing that 3D cultures exhibited heightened sensitivity to the toxic effects of the drug-alcohol combination .
Case Studies and Research Findings
-
Synergistic Hepatotoxicity :
- A significant study found that ibuprofen enhances the hepatotoxic effects of ethanol in HepG2 cells. The research involved various concentrations of ibuprofen (0, 0.4, 0.8, and 2 mM) combined with ethanol at concentrations typical for heavy drinkers (200 mM or 700 mM). Results indicated a marked decrease in cell viability with combined exposure compared to either substance alone .
-
Gastrointestinal Risks :
- Regular use of ibuprofen has been linked to an increased risk of upper gastrointestinal bleeding, especially when combined with alcohol. A case-control study involving 1,224 patients revealed that individuals who consumed alcohol while regularly using ibuprofen had a significantly higher risk (relative risk of 2.7) for acute upper gastrointestinal bleeding compared to non-users .
- Increased Risk Factors :
Data Table: Summary of Key Findings
Clinical Implications
The findings underscore the importance of caution when prescribing or consuming ibuprofen alongside alcohol. Given the potential for increased hepatotoxicity and gastrointestinal risks, healthcare providers should advise patients against combining these substances, particularly in populations at risk for liver disease or those who consume alcohol heavily.
Q & A
Basic Research Questions
Q. How should researchers design experimental studies to assess interactions between ibuprofen and alcohol in preclinical models?
- Methodological Guidance : Use the PICO framework (Population, Intervention, Comparison, Outcome) to structure hypotheses. For example:
- Population : Rodent models with controlled alcohol exposure.
- Intervention : Administer ibuprofen at varying doses/timing relative to alcohol exposure.
- Comparison : Control groups receiving saline or alcohol alone.
- Outcome : Quantify biomarkers of inflammation (e.g., TNF-α, IL-6) and behavioral endpoints (e.g., memory tests).
Q. What statistical methods are recommended to analyze contradictory data on ibuprofen’s protective vs. harmful effects in alcohol-related studies?
- Approach : Conduct sensitivity analyses to identify confounding variables (e.g., dosage, timing, or genetic variability in models). Use mixed-effects models to account for between-study heterogeneity .
- Example : In a meta-analysis of NSAIDs and cancer risk, Higgins et al. (2002) calculated I² statistics to quantify heterogeneity (e.g., 75% indicates high variability), guiding subgroup analyses by alcohol intake levels .
Q. How can researchers optimize literature reviews to identify mechanistic pathways linking ibuprofen, alcohol, and neuroinflammation?
- Search Strategy : Use Boolean operators (e.g., "ibuprofen AND alcohol NOT paracetamol") in databases like PubMed and Web of Science. Prioritize studies reporting COX-2 inhibition, oxidative stress markers, or glial activation .
- Critical Appraisal : Apply the Cochrane Handbook’s risk-of-bias tool to exclude studies with unblinded outcome assessments or small sample sizes (<10 per group) .
Advanced Research Questions
Q. What ethical and methodological challenges arise when studying ibuprofen-alcohol interactions in human cohorts?
- Ethical Considerations : Obtain IRB approval for protocols involving vulnerable populations (e.g., pregnant individuals). Use anonymized data collection to mitigate privacy risks .
- Confounding Factors : Stratify analyses by alcohol consumption patterns (e.g., binge vs. chronic) and adjust for covariates like smoking status using multivariate regression .
Q. How can mechanistic studies differentiate between COX-dependent and COX-independent effects of ibuprofen in alcohol-induced organ damage?
- Experimental Design : Compare ibuprofen with selective COX-2 inhibitors (e.g., celecoxib) in vitro. Measure downstream mediators like prostaglandin E2 (PGE2) and nuclear factor-κB (NF-κB) activation .
- Example : Lindquist et al. (2017) used ibuprofen to reduce neuroinflammation in rat models of fetal alcohol spectrum disorders, demonstrating improved memory despite COX-2-independent pathways .
Q. What longitudinal study designs are robust for evaluating ibuprofen’s impact on alcohol-related carcinogenesis?
- Cohort Selection : Follow populations with documented NSAID use (e.g., NHS/NHS II cohorts). Use time-dependent Cox models to account for varying exposure durations .
- Endpoint Validation : Combine histopathological data (e.g., tumor biopsies) with plasma biomarkers (e.g., CRP) to strengthen causality .
Q. Data Contradiction and Synthesis
Q. Why do some studies report a protective effect of ibuprofen in alcohol-induced inflammation while others show null or adverse outcomes?
- Key Factors :
- Dose-Response Variability : High ibuprofen doses may exacerbate gastrointestinal toxicity, masking anti-inflammatory benefits .
- Model Specificity : Rodent strain differences (e.g., Sprague-Dawley vs. Wistar rats) in alcohol metabolism and COX expression .
Q. How can meta-analyses address heterogeneity in ibuprofen-alcohol interaction studies?
- Statistical Tools : Calculate I² and H² statistics to quantify heterogeneity. Use random-effects models if I² > 50%, and explore moderators (e.g., study duration, species) via meta-regression .
- Case Example : A 2013 meta-analysis found no association between ibuprofen and head/neck cancer risk (AHR 1.02, 95% CI 0.83–1.25), contrasting aspirin’s protective effects, likely due to power limitations .
Q. Emerging Research Gaps
Q. What novel biomarkers are needed to assess ibuprofen’s neuroprotective effects in alcohol use disorders?
- Proposal : Investigate microRNA profiles (e.g., miR-155) linked to neuroinflammation and synaptic plasticity. Use single-cell RNA sequencing in hippocampal tissues .
Q. How can computational models (e.g., pharmacokinetic/pharmacodynamic simulations) improve translational relevance of preclinical findings?
- Method : Integrate rodent data on ibuprofen-alcohol PK interactions with human liver microsome assays. Validate predictions using clinical pharmacokinetic datasets .
Eigenschaften
IUPAC Name |
2-[4-(2-methylpropyl)phenyl]propan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O/c1-10(2)8-12-4-6-13(7-5-12)11(3)9-14/h4-7,10-11,14H,8-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZXWIWYERZDWOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901270247 | |
Record name | β-Methyl-4-(2-methylpropyl)benzeneethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901270247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36039-36-8 | |
Record name | β-Methyl-4-(2-methylpropyl)benzeneethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36039-36-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ibuprofen alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036039368 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | β-Methyl-4-(2-methylpropyl)benzeneethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901270247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | IBUPROFEN ALCOHOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/074734J69N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.